molecular formula C18H17ClN2OS2 B4731981 3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4731981
M. Wt: 376.9 g/mol
InChI Key: YFBQZVRCPAKIGI-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of Chlorine: Chlorination of the benzothiophene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Thiazole Ring Formation: The thiazole ring can be introduced through a condensation reaction involving a suitable amine and a thioamide.

    Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Thiazole Derivatives: Compounds with thiazole rings.

    Carboxamide Derivatives: Compounds with carboxamide functional groups.

Uniqueness

The uniqueness of 3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(4-cyclohexyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c19-15-12-8-4-5-9-14(12)24-16(15)17(22)21-18-20-13(10-23-18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQZVRCPAKIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
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3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
3-CHLORO-N-(4-CYCLOHEXYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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